molecular formula C11H18Cl2 B14309409 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene CAS No. 113684-00-7

1-Chloro-2-(1-chloropropyl)cyclooct-1-ene

Cat. No.: B14309409
CAS No.: 113684-00-7
M. Wt: 221.16 g/mol
InChI Key: QYFGOCUQBUYGDZ-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-chloropropyl)cyclooct-1-ene is an organic compound belonging to the class of cycloalkenes It features a cyclooctene ring with two chlorine atoms attached, one at the first carbon of the ring and the other at the first carbon of the propyl group attached to the second carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclooctene followed by the addition of a chloropropyl group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(1-chloropropyl)cyclooct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of cyclooctane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted cyclooctenes.

    Oxidation: Formation of cyclooctanone or cyclooctanol derivatives.

    Reduction: Formation of cyclooctane derivatives.

Scientific Research Applications

1-Chloro-2-(1-chloropropyl)cyclooct-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and oxidative processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(1-chloromethyl)cyclooct-1-ene
  • 1-Chloro-2-(1-chloroethyl)cyclooct-1-ene
  • 1-Chloro-2-(1-chlorobutyl)cyclooct-1-ene

Uniqueness

1-Chloro-2-(1-chloropropyl)cyclooct-1-ene is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

113684-00-7

Molecular Formula

C11H18Cl2

Molecular Weight

221.16 g/mol

IUPAC Name

1-chloro-2-(1-chloropropyl)cyclooctene

InChI

InChI=1S/C11H18Cl2/c1-2-10(12)9-7-5-3-4-6-8-11(9)13/h10H,2-8H2,1H3

InChI Key

QYFGOCUQBUYGDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(CCCCCC1)Cl)Cl

Origin of Product

United States

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